molecular formula C7H5ClFNO B1526347 4-Amino-2-chloro-3-fluorobenzaldehyde CAS No. 757247-98-6

4-Amino-2-chloro-3-fluorobenzaldehyde

Cat. No.: B1526347
CAS No.: 757247-98-6
M. Wt: 173.57 g/mol
InChI Key: KRBYVFWVUDTYHR-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-fluorobenzaldehyde (CAS: 757247-98-6) is a halogenated aromatic aldehyde with the molecular formula C₇H₅ClFNO and a molecular weight of 173.57 g/mol . The compound features an aldehyde (-CHO) group at position 1, an amino (-NH₂) group at position 4, and halogen substituents (Cl at position 2, F at position 3) on the benzene ring. While key physicochemical data (e.g., boiling point) are unavailable in the provided evidence, its structural features suggest reactivity typical of aromatic aldehydes, such as participation in condensation reactions.

Properties

IUPAC Name

4-amino-2-chloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBYVFWVUDTYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as fluorobenzaldehyde, have been used to make a variety of schiff base compounds through a condensation reaction .

Mode of Action

It’s known that fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . This suggests that 4-Amino-2-chloro-3-fluorobenzaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

Fluorobenzaldehyde and its derivatives have been used to synthesize schiff base compounds, which have antimicrobial properties . This suggests that this compound may also be involved in similar biochemical pathways.

Result of Action

Similar compounds have been shown to have antimicrobial properties , suggesting that this compound may have similar effects.

Biological Activity

4-Amino-2-chloro-3-fluorobenzaldehyde is an aromatic compound with the molecular formula C₇H₅ClFNO₂. The presence of an amino group, a chlorine atom, and a fluorine atom in its structure significantly influences its chemical properties and biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology.

The unique arrangement of substituents in this compound contributes to its reactivity. The amino group is positioned para to the aldehyde, while the chlorine and fluorine atoms are located meta and ortho, respectively. This configuration enhances its ability to interact with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Halogenated compounds often show significant antimicrobial properties. The presence of fluorine has been linked to enhanced biological activity due to its electronegativity, which can influence molecular interactions.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth. For instance, compounds with similar structures have demonstrated potent inhibitory effects on specific cancer cell lines .
  • Enzyme Inhibition : Some studies indicate that this compound may act as an enzyme inhibitor, potentially affecting pathways related to cancer and other diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against various pathogens
AntitumorInhibitory effects on cancer cell lines
Enzyme InhibitionPotential inhibition of key enzymes

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antitumor Studies : Research on structurally related compounds has shown promising results in inhibiting tumor growth in vivo. For example, a compound with a similar framework demonstrated a tumor growth inhibition rate of approximately 48% in xenograft models .
  • Antimicrobial Research : A series of studies have screened halogenated benzaldehydes for their efficacy against various bacterial strains. Compounds with amino and halogen substituents exhibited low micromolar activity against pathogens like Staphylococcus aureus and Candida albicans, indicating potential therapeutic applications .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators for certain receptors, enhancing their activity and potentially leading to therapeutic benefits in neurological disorders .
  • Cell Signaling Pathways : This compound may influence cell signaling pathways by interacting with various biomolecules, which could alter gene expression and cellular metabolism.

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly useful for developing drugs targeting specific biological pathways, especially those involving enzyme inhibition or modulation. The unique substituent pattern allows for the fine-tuning of pharmacological properties.

Table 1: Pharmaceutical Compounds Derived from 4-Amino-2-chloro-3-fluorobenzaldehyde

Compound NameApplication AreaReference
Benzothiazole DerivativesAntimicrobial agents
Fluorinated AntidepressantsCNS disorders
Anti-cancer AgentsOncology

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity can be exploited in various reactions, such as nucleophilic substitutions and condensation reactions, leading to the formation of more complex structures.

Case Study: Synthesis of Benzothiazole Derivatives
A study demonstrated the use of this compound in synthesizing benzothiazole derivatives, which exhibited significant antimicrobial activity. The reaction involved condensing the aldehyde with appropriate thiourea derivatives, showcasing its utility in creating bioactive compounds .

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in developing fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability.

Mechanistic Studies

Research has focused on elucidating the reaction mechanisms involving this compound, particularly in its role as an electrophile in nucleophilic aromatic substitution reactions. Understanding these mechanisms aids in optimizing synthetic routes for pharmaceutical development.

Structure-Activity Relationship (SAR) Studies

Studies have explored the structure-activity relationships of compounds derived from this compound, revealing insights into how variations in substituents affect biological activity. This information is crucial for drug design and optimization processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde vs. Carboxylic Acid Derivatives
  • 4-Amino-3-fluorobenzoic acid (CAS: 863069-50-1, C₇H₆FNO₂, MW: 155.13 g/mol): Replacing the aldehyde with a carboxylic acid (-COOH) group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media. Such derivatives are commonly used as substrates in enzymatic studies (e.g., bacterial metabolism) .
  • 4-Amino-2-chloro-3-fluorobenzaldehyde: The aldehyde group offers nucleophilic reactivity, making it a precursor for Schiff base formation or heterocyclic synthesis, whereas carboxylic acids are more stable and suited for salt formation or coordination chemistry.
Aldehyde vs. Nitrile Derivatives
  • Nitriles are versatile intermediates in amination or hydrolysis reactions .
Aldehyde vs. Hydroxyl Derivatives
  • Hydroxyl derivatives may exhibit higher melting points compared to aldehydes due to stronger intermolecular interactions.

Substituent Position and Halogen Effects

  • This positional isomerism affects acidity (pKa) and biological activity .
  • 4-Chloro-3-fluoro-DL-phenylglycine hydrochloride (CAS: 1135916-92-5, C₈H₈Cl₂FNO₂, MW: 240.06 g/mol): The addition of a glycine moiety introduces chirality and zwitterionic properties, making it relevant in peptide synthesis or medicinal chemistry .

Physicochemical and Application Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound 757247-98-6 C₇H₅ClFNO 173.57 -CHO, -NH₂, -Cl, -F Organic synthesis, pharmaceuticals
4-Amino-3-fluorobenzoic acid 863069-50-1 C₇H₆FNO₂ 155.13 -COOH, -NH₂, -F Enzymatic substrates, drug intermediates
4-Amino-2-chloro-3-fluorobenzonitrile 757247-99-7 C₇H₄ClFN₂ 170.57 -CN, -NH₂, -Cl, -F Agrochemicals, coordination polymers
4-Chloro-3-fluoro-2-hydroxybenzaldehyde 1427431-22-8 C₇H₄ClFO₂ 174.56 -CHO, -OH, -Cl, -F Materials science, dye synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-2-chloro-3-fluorobenzaldehyde
Reactant of Route 2
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4-Amino-2-chloro-3-fluorobenzaldehyde

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